molecular formula C10H10BrN B14181218 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole CAS No. 917905-07-8

2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole

Katalognummer: B14181218
CAS-Nummer: 917905-07-8
Molekulargewicht: 224.10 g/mol
InChI-Schlüssel: RIGLTFZCAATFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring containing one nitrogen atom. The presence of a bromophenyl group at the second position of the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization under reductive conditions to yield the desired pyrrole compound. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and acetic acid as a solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the compound.

    Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents like ethanol or dimethylformamide (DMF).

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its ability to interact with biological targets and pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole
  • 2-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole
  • 2-(4-Methylphenyl)-3,4-dihydro-2H-pyrrole

Comparison: Compared to its analogs, 2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole exhibits unique properties due to the presence of the bromine atom Bromine’s larger atomic size and higher electronegativity influence the compound’s reactivity and interactions with other molecules

Eigenschaften

CAS-Nummer

917905-07-8

Molekularformel

C10H10BrN

Molekulargewicht

224.10 g/mol

IUPAC-Name

2-(4-bromophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-7,10H,1-2H2

InChI-Schlüssel

RIGLTFZCAATFKP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N=C1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.